N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, making it suitable for industrial production. The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions, often utilizing microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition provides therapeutic benefits while minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Comparison with Similar Compounds
N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be compared with other indole derivatives such as:
N’-[(E)-(1-Benzyl-1H-indol-3-yl)methylene]-4-hydroxy-3-methoxybenzohydrazide: This compound also exhibits biological activity but differs in its functional groups, which can affect its reactivity and applications.
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide: Similar in structure but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of N’-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N4O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C25H24N4O/c1-19-9-5-7-13-23(19)26-16-25(30)28-27-15-21-18-29(17-20-10-3-2-4-11-20)24-14-8-6-12-22(21)24/h2-15,18,26H,16-17H2,1H3,(H,28,30)/b27-15+ |
InChI Key |
YKNXFUMYCUGZDN-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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